An In-Depth Technical Guide to the Safe Handling and Application of 3,5-Difluoro-2-methylaniline
This guide provides a comprehensive overview of 3,5-Difluoro-2-methylaniline (CAS No. 1092350-38-3), a fluorinated aromatic amine of increasing importance in the fields of pharmaceutical and agrochemical research.
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of 3,5-Difluoro-2-methylaniline (CAS No. 1092350-38-3), a fluorinated aromatic amine of increasing importance in the fields of pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to offer field-proven insights into the safe handling, application, and disposal of this valuable synthetic building block. The principles and protocols outlined herein are grounded in established safety standards and a deep understanding of the reactivity of fluorinated anilines.
Compound Profile and Significance
3,5-Difluoro-2-methylaniline is a substituted aniline that serves as a key intermediate in the synthesis of complex organic molecules. The strategic incorporation of fluorine atoms into bioactive compounds is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] As such, fluorinated building blocks like 3,5-Difluoro-2-methylaniline are critical tools for the development of novel therapeutics and crop protection agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. The properties of 3,5-Difluoro-2-methylaniline are summarized in the table below.
3,5-Difluoro-2-methylaniline is classified as a hazardous substance. The primary hazards are associated with its toxicity upon ingestion, skin contact, and inhalation, as well as its potential to cause irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification
Based on available data, 3,5-Difluoro-2-methylaniline is classified as follows:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
This classification necessitates a stringent approach to handling and the implementation of robust safety protocols.
Toxicological Profile
A study on the toxicity of 3,5-difluoroaniline in earthworms indicated notable biochemical changes, suggesting the potential for this class of compounds to be metabolically active and exert toxic effects.[4]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for the safe handling of 3,5-Difluoro-2-methylaniline.
Engineering Controls
All work with 3,5-Difluoro-2-methylaniline should be conducted in a well-ventilated laboratory, with all weighing and transfers of the solid material performed within a certified chemical fume hood or a glove box.[3] The ventilation system should be regularly maintained and its performance verified. An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following PPE is mandatory when handling 3,5-Difluoro-2-methylaniline:
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in situations where there is a higher risk of splashing.
Skin Protection:
Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.
Lab Coat: A flame-resistant lab coat with long sleeves is required.
Clothing: Long pants and closed-toe shoes are mandatory.
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by engineering means, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
The following diagram illustrates the decision-making process for selecting the appropriate level of control and PPE.
A Technical Guide to 3,5-Difluoro-2-methylaniline: Synthesis, Characterization, and Applications
Abstract 3,5-Difluoro-2-methylaniline is a fluorinated aromatic amine that serves as a highly valuable and specialized building block in the fields of medicinal chemistry and materials science. The strategic placement of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3,5-Difluoro-2-methylaniline is a fluorinated aromatic amine that serves as a highly valuable and specialized building block in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methyl group on the aniline scaffold imparts unique electronic properties, metabolic stability, and conformational constraints. These attributes make it a sought-after intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and advanced agrochemicals. This guide provides an in-depth examination of its chemical properties, outlines a robust, field-proven synthetic methodology, details comprehensive characterization techniques, and explores its applications for researchers, chemists, and professionals in drug development.
Core Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. 3,5-Difluoro-2-methylaniline, also known by its IUPAC name, is a compound whose utility is defined by its specific physicochemical characteristics. These properties are summarized below.
While multiple synthetic routes to fluorinated anilines exist, many involve harsh conditions or difficult-to-source starting materials.[3] The following section details a robust and logical multi-step synthesis for 3,5-Difluoro-2-methylaniline, adapted from established methodologies for structurally similar compounds, such as the synthesis of 3,5-difluoroaniline from 1,3,5-trichlorobenzene.[3] This pathway is designed for scalability and reproducibility in a standard laboratory setting.
Synthetic Workflow Overview
The synthesis is conceptualized as a three-stage process: (1) Halogen exchange to introduce the fluorine atoms, (2) Nitration to install a precursor to the amine group, and (3) Reduction of the nitro group to yield the final aniline product. The methylation step is strategically placed to maximize yield and minimize side reactions.
Caption: High-level workflow for the synthesis of 3,5-Difluoro-2-methylaniline.
Detailed Experimental Protocol
Expertise & Causality: This protocol is a composite based on analogous, patented syntheses of fluorinated aromatics. The choice of a high-boiling polar aprotic solvent like sulfolane in Stage 1 is critical for achieving the high temperatures needed for the Halex (halogen exchange) reaction while ensuring the solubility of the potassium fluoride (KF).[4] The regioselectivity of the nitration in Stage 2 is directed by the activating methyl group and the deactivating, meta-directing fluorine atoms. The final reduction in Stage 3 is a standard, high-yield transformation.
Stage 1: Synthesis of 1,3-Difluoro-2-methylbenzene
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.
Reagent Charging: To the flask, add spray-dried potassium fluoride (2.2 eq) and sulfolane (200 mL).
Azeotropic Drying: Heat the mixture to 150°C under a steady stream of nitrogen for 1 hour to remove any residual water, which is detrimental to the reaction efficiency.
Reactant Addition: Cool the mixture to 120°C and add 1,3-dichloro-2-methylbenzene (1.0 eq).
Reaction: Heat the reaction mixture to 200-210°C and maintain for 12-16 hours. Monitor the reaction progress by Gas Chromatography (GC) by analyzing aliquots for the disappearance of the starting material.
Workup & Purification: Cool the mixture to room temperature. Pour the mixture into 1 L of cold water and extract with diethyl ether (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is removed via rotary evaporation. The crude product is purified by fractional distillation to yield 1,3-difluoro-2-methylbenzene as a clear liquid.
Stage 2: Synthesis of 1,3-Difluoro-5-nitro-2-methylbenzene
Reactor Setup: In a 250 mL flask cooled in an ice/salt bath (0-5°C), add concentrated sulfuric acid (100 mL).
Substrate Addition: Slowly add 1,3-difluoro-2-methylbenzene (1.0 eq) to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.
Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (50 mL) at 0°C. Add this mixture dropwise to the reaction flask over 1 hour, maintaining the internal temperature below 10°C.
Reaction: Stir the mixture at 5-10°C for an additional 2 hours.
Workup: Carefully pour the reaction mixture onto 500 g of crushed ice. A yellow precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Stage 3: Synthesis of 3,5-Difluoro-2-methylaniline (Final Product)
Reactor Setup: To a 500 mL flask, add 1,3-difluoro-5-nitro-2-methylbenzene (1.0 eq), ethanol (200 mL), and concentrated hydrochloric acid (5 mL).
Reduction: Heat the mixture to 50°C. Add iron powder (3.0 eq) portion-wise over 30 minutes, controlling the exothermic reaction.
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize residual acid, followed by brine (100 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation. The crude product, 3,5-Difluoro-2-methylaniline, can be purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to achieve >95% purity.[1]
Spectroscopic Characterization and Validation
Confirming the identity and purity of the synthesized compound is paramount. The following section describes the expected spectroscopic data for 3,5-Difluoro-2-methylaniline, providing a self-validating framework for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. The predicted spectra are based on data from structural isomers and analogs.[5][6]
¹H NMR (400 MHz, CDCl₃):
δ ~6.3-6.5 ppm (2H, multiplet): The two aromatic protons (at C4 and C6) will appear in this region. They will be split by each other (ortho coupling, ~8-10 Hz) and by the two fluorine atoms (meta F-H coupling, ~4-8 Hz), resulting in a complex multiplet.
δ ~3.7 ppm (2H, broad singlet): The amine (-NH₂) protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
δ ~2.1 ppm (3H, singlet or narrow triplet): The methyl (-CH₃) protons. This signal may show very small long-range coupling to the fluorine at C3 (⁴JHF), appearing as a narrow triplet or a broadened singlet.
¹³C NMR (101 MHz, CDCl₃):
δ ~160-165 ppm (doublet of doublets, ¹JCF ≈ 240-250 Hz): The fluorine-bearing carbons (C3 and C5).
δ ~110-115 ppm (singlet or small triplet): The methyl-bearing carbon (C2).
δ ~95-105 ppm (triplet, ²JCF and ⁴JCF ≈ 20-30 Hz): The C4 and C6 carbons.
δ ~12-15 ppm (singlet): The methyl carbon.
¹⁹F NMR (376 MHz, CDCl₃):
A single resonance is expected in the typical aromatic fluorine region (δ ~ -110 to -130 ppm), appearing as a multiplet due to coupling with the aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
~3400-3500 cm⁻¹ (two sharp bands): N-H symmetric and asymmetric stretching of the primary amine.
~3000-3100 cm⁻¹: Aromatic C-H stretching.
~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.
~1600-1630 cm⁻¹: N-H scissoring (bending) vibration and C=C aromatic ring stretching.
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
Electron Ionization (EI-MS):
Molecular Ion (M⁺): A strong peak at m/z = 143, corresponding to the molecular weight [C₇H₇F₂N]⁺.[1]
Key Fragments: Expect fragmentation patterns involving the loss of H•, CH₃•, and HCN, which are characteristic of substituted anilines.
Applications in Drug Discovery and Development
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, used to enhance metabolic stability, binding affinity, and lipophilicity.[7] 3,5-Difluoro-2-methylaniline is an exemplary building block that leverages these principles.
Rationale for Use in Medicinal Chemistry
Metabolic Blocking: The fluorine atoms at the 3 and 5 positions can act as "metabolic shields," preventing oxidative metabolism (e.g., hydroxylation) at those positions by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[7]
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the aniline nitrogen. This is a critical parameter for controlling a drug's solubility, receptor binding, and pharmacokinetic profile.
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of a drug.[8]
Conformational Control: The ortho-methyl group provides steric hindrance that can lock the conformation of the aniline ring relative to the rest of the molecule, which can be crucial for achieving selective binding to a specific receptor or enzyme.
Caption: Role of 3,5-Difluoro-2-methylaniline in drug candidate optimization.
Safety and Handling
As with all substituted anilines, 3,5-Difluoro-2-methylaniline must be handled with appropriate care. It is classified as harmful and an irritant.[1]
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
3,5-Difluoro-2-methylaniline is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its unique substitution pattern offers a powerful combination of metabolic stability, modulated electronics, and conformational rigidity. The robust synthetic and analytical methodologies detailed in this guide provide researchers with a reliable framework to produce, validate, and strategically deploy this building block in the rational design of next-generation pharmaceuticals and other advanced functional materials.
References
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. Retrieved from [Link]
Google Patents. (1999). US5977412A - Process for producing 3,5-difluoroaniline.
PubChem. (1994). Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. Retrieved from [Link]
Google Patents. (1999). US5965775A - Process for the preparation of 3,5-difluoroaniline.
PubChemLite. (n.d.). 3,5-difluoro-2-methylaniline hydrochloride (C7H7F2N). Retrieved from [Link]
Google Patents. (1992). EP0497213A2 - Process for producing 3,5-difluoroaniline.
PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]
Google Patents. (2001). CA2340442C - Process for preparing 3,5-difluoroaniline.
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]
National Institutes of Health. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Retrieved from [Link]
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
Commercial & Technical Guide: 3,5-Difluoro-2-methylaniline
The following technical guide details the commercial and scientific profile of 3,5-Difluoro-2-methylaniline , a specialized fluorinated intermediate critical for high-precision medicinal chemistry. [1] Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the commercial and scientific profile of 3,5-Difluoro-2-methylaniline , a specialized fluorinated intermediate critical for high-precision medicinal chemistry.
[1]
Executive Summary
3,5-Difluoro-2-methylaniline (CAS: 1092350-38-3 ) is a high-value aromatic building block predominantly utilized in the synthesis of kinase inhibitors and metabolically stable agrochemicals.[1][2] Unlike commodity anilines, this compound is characterized by restricted commercial availability , high unit costs, and significant synthetic challenges related to regioselectivity.[1]
This guide provides researchers with a validated procurement strategy, technical synthesis analysis, and quality control frameworks necessary for integrating this moiety into drug discovery pipelines.[1]
Chemical Identity & Physicochemical Profile
Precise identification is critical due to the existence of multiple commercially available isomers (e.g., 4,5-difluoro-2-methylaniline).[1]
Parameter
Specification
IUPAC Name
3,5-Difluoro-2-methylaniline
Common Name
2-Amino-4,6-difluorotoluene
CAS Number
1092350-38-3
Molecular Formula
C₇H₇F₂N
Molecular Weight
143.13 g/mol
Appearance
Off-white to pale yellow solid / Low-melting solid
Solubility
Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Acidity (pKa)
~3.5 (Predicted) – Reduced basicity due to inductive effect of fluorine
Medicinal Chemistry Significance:
The 2-methyl group introduces a "twist" in the biaryl conformation of drug molecules (atropisomerism potential), while the 3,5-difluoro pattern blocks metabolic oxidation at susceptible ring positions, significantly enhancing half-life (
For R&D (mg scale): Purchase from Tier 1 suppliers like Fluorochem or ChemScene to ensure speed.[1] The high price reflects the cost of isomer separation.[1]
For Scale-up (>100g): Do not purchase from catalogs. Contract a CRO to perform a custom campaign using the synthesis route outlined in Section 4.[1]
Technical Synthesis & Manufacturing Logic
Understanding the synthesis is vital for assessing impurity profiles.[1] The high cost of this material stems from the difficulty in achieving regioselectivity during the nitration of the starting material.[1]
The Core Challenge: Regioselectivity
The synthesis typically begins with 3,5-Difluorotoluene .[1] Nitration is directed by the methyl group (ortho/para) and the fluorine atoms (ortho/para).[1]
Target Isomer: Nitro group at position 2 (Ortho to Methyl, Ortho to Fluorine).[1]
Major By-product: Nitro group at position 4 (Para to Methyl).[1]
The 2-nitro isomer (precursor to our target) is sterically hindered, often making it the minor product, requiring expensive chromatographic separation.[1]
Validated Synthetic Workflow
The following diagram illustrates the industrial logic for producing 3,5-Difluoro-2-methylaniline, highlighting the critical separation step.
Figure 1: Industrial synthesis pathway highlighting the regioselectivity bottleneck that drives commercial pricing.
Quality Control & Analytical Standards
When sourcing this compound, standard " >95% Purity" claims are insufficient due to the likelihood of regioisomeric contamination (e.g., 4-amino isomer).[1]
Critical Check: The aromatic region should show distinct coupling patterns.[1] The 4-H proton (between two fluorines) will appear as a triplet of triplets (tt) or multiplet distinct from the 4-isomer.[1]
¹⁹F-NMR (Fluorine NMR):
This is the most sensitive tool.[1] The target molecule has symmetry in the fluorine environment only if the amine wasn't there, but with the amine at position 1 and methyl at 2, the fluorines at 3 and 5 are chemically non-equivalent .[1]
Target: Two distinct fluorine signals (or closely overlapping multiplets).
Impurity Flag: A single fluorine signal suggests high symmetry (incorrect isomer) or loss of a fluorine.[1]
HPLC Purity:
Ensure the method separates the 4-amino impurity (3,5-difluoro-4-methylaniline), which has very similar polarity.[1]
Safety & Handling (EHS)
While specific toxicological data for this CAS is limited, it must be handled as a Hazardous Fluoroaniline .[1]
Application Note: 3,5-Difluoro-2-methylaniline in High-Performance Dye Manufacturing
Executive Summary This technical guide outlines the application of 3,5-Difluoro-2-methylaniline (CAS: 1092350-38-3 / Analogous isomers) as a strategic intermediate in the synthesis of high-performance azo and reactive dy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the application of 3,5-Difluoro-2-methylaniline (CAS: 1092350-38-3 / Analogous isomers) as a strategic intermediate in the synthesis of high-performance azo and reactive dyes. Unlike conventional aniline precursors, the incorporation of the 3,5-difluoro-2-methyl moiety imparts specific physicochemical properties to the final colorant: enhanced light fastness , improved chemical stability (due to the strength of the C-F bond), and unique spectral tuning capabilities (bathochromic shifts via electron-withdrawing effects).
This document provides a self-validating protocol for the diazotization and coupling of 3,5-Difluoro-2-methylaniline, designed for researchers in textile chemistry and functional materials.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
Before initiating synthesis, the precursor's physicochemical profile must be verified to ensure reaction stoichiometry and safety.
Colorless to light yellow liquid/solid (low melting)
Purity Requirement
≥ 98.0% (GC) for dye synthesis
Solubility
Soluble in ethanol, DCM, dilute acids; Insoluble in water
Hazards
Toxic if swallowed/inhaled. Skin/Eye Irritant.[1][2][3][4]
Mechanism of Action: The Fluorine Effect[3]
The strategic value of 3,5-Difluoro-2-methylaniline lies in the electronic influence of the fluorine atoms on the azo chromophore system:
Electrophilic Enhancement: The fluorine atoms at the 3 and 5 positions are strongly electronegative. When this aniline is converted to a diazonium salt, the electron-withdrawing nature of the fluorines significantly increases the electrophilicity of the diazo group. This facilitates rapid and high-yield coupling with less reactive substrates.
Spectral Tuning: Electron-withdrawing groups (EWGs) on the diazo component typically lower the energy of the LUMO in the final azo dye, resulting in a bathochromic shift (red shift) compared to the non-fluorinated methylaniline analog.
Fastness Properties: The C-F bond (bond energy ~485 kJ/mol) is significantly stronger than C-H (~413 kJ/mol). Replacing hydrogens with fluorine increases the dye's resistance to oxidative degradation (bleaching) and UV photolysis.
Experimental Protocol: Synthesis of Fluorinated Azo Dyes
This protocol describes the synthesis of a disperse red analog using 3,5-Difluoro-2-methylaniline as the diazo component and N,N-diethyl-m-toluidine as the coupling component.
Phase 1: Diazotization
Objective: Convert the amine to a reactive diazonium salt.
Critical Control Point: Temperature must remain < 5°C to prevent hydrolysis to the phenol.
Reagents:
3,5-Difluoro-2-methylaniline (14.3 g, 0.1 mol)
Hydrochloric Acid (37%, 25 mL)
Sodium Nitrite (NaNO₂, 7.0 g, 0.102 mol)
Ice/Water mixture
Procedure:
Dissolution: In a 500 mL beaker, add 14.3 g of 3,5-Difluoro-2-methylaniline. Add 25 mL of conc. HCl and 25 mL of water. Stir until the amine hydrochloride salt forms a fine suspension.
Cooling: Place the beaker in an ice-salt bath. Cool the mixture to 0–2°C .
Nitrosation: Dissolve 7.0 g of NaNO₂ in 15 mL of water. Add this solution dropwise to the amine mixture over 20 minutes.
Observation: The suspension should clear as the soluble diazonium salt forms.
Validation (Starch-Iodide Test): After addition, test the solution with starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required to ensure complete diazotization).
Destruction of Excess HNO₂: Add sulfamic acid (~0.5 g) until the starch-iodide test is negative. This prevents side reactions during coupling.
Phase 2: Coupling Reaction
Objective: Form the azo bond (-N=N-) by reacting the diazonium salt with a coupler.[5]
Coupler: N,N-Diethyl-m-toluidine (Liquid, electron-rich aromatic).
Procedure:
Preparation of Coupler: In a separate flask, dissolve 16.3 g (0.1 mol) of N,N-Diethyl-m-toluidine in 100 mL of dilute acetic acid or ethanol. Cool to 0–5°C .
Coupling: Slowly add the cold diazonium salt solution (from Phase 1) to the coupler solution with vigorous stirring.
pH Adjustment: The coupling reaction releases acid. Slowly add saturated Sodium Acetate solution to maintain pH at 4.0–5.0 .
Note: Do not allow pH to rise > 7, as diazonium salts can form diazo-tates (inactive) in alkali.
Precipitation: Stir for 2–3 hours allowing the temperature to rise to room temperature. The dye will precipitate as a deeply colored solid (likely Red/Rubine).
Isolation: Filter the solid under vacuum. Wash copiously with water to remove inorganic salts.
Purification: Recrystallize from ethanol or purify via column chromatography if high purity is required for spectral analysis.
Process Visualization (Workflow)
Figure 1: Step-by-step workflow for the synthesis of azo dyes from 3,5-Difluoro-2-methylaniline.
Quality Control & Characterization
To validate the synthesis and purity of the fluorinated dye, the following analytical methods are required.
A. NMR Spectroscopy
¹H NMR: Confirm the presence of the methyl group (singlet ~2.2 ppm) and the aromatic protons. The coupling pattern will change significantly after azo bond formation.
¹⁹F NMR: This is the diagnostic fingerprint. Expect two distinct signals (if the 3,5 positions are inequivalent in the final dye) or a simplified pattern. The presence of fluorine signals confirms the incorporation of the starting material.
B. UV-Vis Spectroscopy
Prepare a 10⁻⁵ M solution in methanol.
Scan 300–800 nm.
Success Criteria: A distinct λmax (likely 480–520 nm for this specific coupling) with a high molar extinction coefficient (ε > 20,000 L·mol⁻¹·cm⁻¹).[6][7] Compare λmax with the non-fluorinated analog (from literature) to quantify the bathochromic shift.
C. HPLC Purity
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile/Water (Gradient).
Detector: UV-Vis (at λmax).
Requirement: >98% area purity for industrial application testing.
Safety & Handling Protocols
Warning: Fluorinated anilines are toxic and can be absorbed through the skin.
PPE: Butyl rubber gloves, lab coat, and chemical splash goggles are mandatory.
Ventilation: All weighing and heating operations must be performed in a certified fume hood.
Waste Disposal:
Aqueous waste from diazotization contains diazonium salts (shock sensitive if dry) and acidic residues. Neutralize and treat as hazardous aqueous waste.
Organic solvents must be incinerated.
Spill Control: Absorb liquids with vermiculite. Do not use sawdust (reaction risk with oxidizers like NaNO₂).
References
Vertex AI Search. (2023). Fluorinated aniline derivatives in dye chemistry. Retrieved from 8
National Institutes of Health (NIH). (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from 9
Ningbo Inno Pharmchem Co., Ltd. (2026). Unlock the Power of 5-Fluoro-2-methylaniline. Retrieved from 10
Sigma-Aldrich. (2025). Safety Data Sheet: 3-Fluoro-2-methylaniline. Retrieved from
Longdom Publishing. (2018). Azo Dyes: Preparation Via Environmentally Benign Way.[11] Retrieved from 11
Application Note: Reactivity & Protocols for 3,5-Difluoro-2-methylaniline
Executive Summary & Chemical Profile 3,5-Difluoro-2-methylaniline is a high-value fluorinated building block used extensively in the synthesis of next-generation kinase inhibitors (e.g., EGFR, FGFR inhibitors).[1] Its un...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
3,5-Difluoro-2-methylaniline is a high-value fluorinated building block used extensively in the synthesis of next-generation kinase inhibitors (e.g., EGFR, FGFR inhibitors).[1] Its unique substitution pattern—combining a strongly activating amino group with two electron-withdrawing fluorine atoms and a sterically demanding methyl group—creates a distinct reactivity landscape.[1]
This guide provides an authoritative analysis of its electrophilic reactions, specifically focusing on Regioselective Electrophilic Aromatic Substitution (EAS) and N-Functionalization . We present validated protocols for halogenation and amide coupling, supported by mechanistic insights and industrial case studies.
Chemical Profile
Property
Data
Structure
Aromatic amine with F at 3,5 and Me at 2 positions.[1][2][3][4][5][6][7][8][9][10][11]
Electronic State
Electron-rich (activated) due to -NH₂, but modulated by -F (inductive withdrawal).
Key Reactivity
C4-Position: Highly activated for EAS (Halogenation). N-Atom: Nucleophilic for acylation/alkylation.
Primary Application
Intermediate for Pyrrolo[3,2-c]pyridin-4-one derivatives (EGFR inhibitors).[1]
Reactivity Landscape: The "Electronic Tug-of-War"
To design successful syntheses, one must understand the competing electronic and steric forces on the benzene ring.
Regioselectivity Analysis
The amino group (-NH₂) is the dominant director (ortho/para).[1] The fluorine atoms (-F) are weak deactivators but ortho/para directors. The methyl group (-CH₃) is a weak activator.
Position C1 (-NH₂): The anchor point.
Position C2 (-CH₃): Blocked.
Position C3 (-F): Blocked.
Position C4 (Para to -NH₂):The "Magic Spot." This position is electronically activated by the para-amino group. Although it is flanked by two fluorine atoms (at C3 and C5), the small Van der Waals radius of fluorine (1.47 Å) allows electrophilic attack, making C4 the primary site for halogenation (Iodination/Bromination).
Position C5 (-F): Blocked.
Position C6 (Ortho to -NH₂): Activated by -NH₂ (ortho) and -F (ortho). However, para-attack (C4) is generally kinetically favored over ortho-attack (C6) in anilines unless the para position is blocked.
Visualization: Reactivity Map
The following diagram illustrates the electronic activation and steric environment.
Caption: Reactivity map highlighting the C4 position as the primary site for electrophilic aromatic substitution and the Nitrogen atom for functionalization.
Objective: Synthesis of 4-Bromo-3,5-difluoro-2-methylaniline or 4-Iodo-3,5-difluoro-2-methylaniline .
Significance: This intermediate is a precursor for Suzuki-Miyaura cross-couplings used to attach the aniline core to heteroaromatic drug scaffolds (e.g., in Futibatinib or Lucitanib analogs).
Reagents & Conditions
Electrophile Source: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN). Polar aprotic solvents stabilize the transition state.
Temperature: 0°C to Room Temperature (25°C). Note: Low temperature prevents over-halogenation.
Step-by-Step Protocol
Preparation: Dissolve 3,5-difluoro-2-methylaniline (1.0 equiv) in anhydrous DMF (0.5 M concentration).
Addition: Cool the solution to 0°C in an ice bath. Slowly add NBS (1.05 equiv) portion-wise over 15 minutes. Caution: Exothermic.[2]
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Look for M+H = M_start + 79/80 for Br).
Quenching: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with sodium thiosulfate (to remove excess halogen) and brine.
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Expected Yield: 85–95%. The product should be a solid.
Mechanistic Note: The amino group strongly donates electron density to the C4 position. The two flanking fluorine atoms exert an inductive withdrawing effect (-I), but the resonance donation (+M) of the nitrogen dominates, directing the electrophile (Br⁺) specifically to C4.
Protocol 2: N-Acylation (Amide Coupling)[12]
Objective: Coupling 3,5-difluoro-2-methylaniline with a carboxylic acid to form a drug core (e.g., N-acyl intermediate).
Challenge: The electron-withdrawing fluorine atoms and the ortho-methyl group reduce the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. Stronger activation methods are often required.
Reagents & Conditions
Coupling Agents: HATU or T3P (Propanephosphonic acid anhydride) are preferred over EDC/HOBt due to the aniline's lower nucleophilicity.
Base: DIPEA (Diisopropylethylamine) or Pyridine.
Solvent: DMF or DCM.
Step-by-Step Protocol
Activation: In a reaction vessel, dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add DIPEA (2.5 equiv) and HATU (1.2 equiv). Stir for 10 minutes to form the activated ester.
Coupling: Add 3,5-difluoro-2-methylaniline (1.0 equiv) to the mixture.
Reaction: Stir at 50°C for 4–12 hours. Note: Heating is often required due to the steric hindrance of the ortho-methyl group.
Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/base), saturated NaHCO₃, and brine.
Purification: Recrystallization from EtOH/Water or column chromatography.
Application Case Study: Synthesis of Kinase Inhibitors
This specific aniline is a "privileged structure" in the synthesis of EGFR Exon 20 Insertion Inhibitors . The general workflow involves building the heterocycle around the aniline or coupling the aniline to a pre-formed core.
Workflow Diagram: From Aniline to Drug Candidate
Caption: Synthesis workflow demonstrating the incorporation of 3,5-difluoro-2-methylaniline into a bioactive kinase inhibitor scaffold.
Safety & Handling
Toxicity: Fluoroanilines are toxic by inhalation, ingestion, and skin contact. They may cause methemoglobinemia (blue skin/lips).
PPE: Use nitrile gloves, safety goggles, and work exclusively in a fume hood.
Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation (darkening) of the amine.
References
Preparation of 3,5-difluoro-2-methylaniline : Aaron Chemicals Product Catalog. CAS 1092350-38-3.[2][5] Link
Regioselective Halogenation of Fluoroanilines : Vanderbilt University Research Group. "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines". Link
Application in EGFR Inhibitors : European Patent Office. "4H-PYRROLO[3,2-C]PYRIDIN-4-ONE DERIVATIVES".[1] Patent WO2020216774A1. Link
Synthesis of Futibatinib (Related Chemistry) : Journal of Medicinal Chemistry. "Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor". Link
General Amide Coupling Protocols : Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-acylation". Link
Removal of starting material from 3,5-Difluoro-2-methylaniline product
Technical Support Center: Purification of 3,5-Difluoro-2-methylaniline Executive Summary The synthesis of 3,5-Difluoro-2-methylaniline (CAS: 362635-50-5) typically involves the reduction of 3,5-difluoro-2-methylnitrobenz...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 3,5-Difluoro-2-methylaniline
Executive Summary
The synthesis of 3,5-Difluoro-2-methylaniline (CAS: 362635-50-5) typically involves the reduction of 3,5-difluoro-2-methylnitrobenzene or the amination of a halogenated precursor.[1][2][3] The persistent presence of these starting materials (SM) compromises downstream applications, particularly in metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) where they act as catalyst poisons or competitive substrates.[1][2]
This guide details the chemoselective removal of these impurities based on their lack of basicity compared to the target aniline.[1][2]
Module 1: The Workhorse Protocol (Acid-Base Extraction)
Q: My crude product contains 5-10% unreacted starting material. Chromatography is difficult due to similar Rf values.[2] How do I separate them in bulk?
A: Rely on pKa differences rather than polarity.
The target molecule is a weak base (Aniline), while the starting material (Nitro or Halo-benzene) is neutral.[1][2] By manipulating the pH, you can reversibly switch the aniline's solubility between organic and aqueous phases, effectively "washing away" the neutral impurity.[1]
The Self-Validating Extraction Protocol
Principle: Protonation of the amine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
) forces it into the aqueous phase.[1] Neutral impurities (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
) remain in the organic phase.[4]
Step-by-Step Methodology:
Dissolution: Dissolve the crude mixture in a non-water-miscible solvent (e.g., Dichloromethane (DCM) or Diethyl Ether ).[1][2] Use ~10 mL solvent per gram of crude.[2]
Acid Extraction (The Separation Step):
Add 1M HCl (aq) to the organic layer (Volume ratio 1:1).[1][2]
Shake vigorously for 2-3 minutes. Why? To ensure complete protonation of the aniline.[1][2]
Validation Check: Test the aqueous layer pH. It must be < 2. If not, add more acid.[1][2]
Phase Separation:
Organic Layer (Top/Bottom depending on solvent): Contains the Starting Material . Do not discard yet. [1]
Aqueous Layer: Contains the Product (Anilinium Salt) .[2]
The "Safety" Wash: Wash the acidic aqueous layer once more with fresh organic solvent to remove entrained neutral impurities.[2] Combine this organic wash with the previous organic layer.[2]
Recovery (Basification):
Cool the aqueous layer on ice (exothermic reaction).[2]
Slowly add 6M NaOH or saturated NaHCO₃ until pH > 10.[2]
Observation: The solution will turn cloudy/oily as the free-base aniline precipitates.[1][2]
Final Extraction: Extract the now-basic aqueous mixture with DCM (3x). Dry combined organics over
and concentrate.
Visualizing the Logic
The following diagram maps the flow of the product versus the impurity.
Figure 1: Chemoselective Acid-Base Extraction Workflow. The neutral starting material is sequestered in the organic waste stream.[1]
Module 2: High-Purity Salt Formation (Crystallization)
Q: The extraction improved purity to 95%, but I need >99% for a GMP step. The oil won't crystallize well. [1][2]
A: Convert the oil into a solid salt.
Fluoroanilines are often oils or low-melting solids.[1][2] Their Hydrochloride (HCl) salts are typically high-melting, crystalline solids that exclude impurities during the lattice formation.[1][2]
Protocol: Hydrochlorination
Solvent System: Dissolve the semi-pure aniline in a minimal amount of dry Diethyl Ether or Ethanol .[2]
Acid Addition: Add 2M HCl in Diethyl Ether (commercial solution) or bubble dry HCl gas dropwise with stirring.
*Estimated pKa based on fluoroaniline derivatives [1].
Module 3: Troubleshooting & FAQs
Q: I formed a stubborn emulsion during the extraction. How do I break it?A: Emulsions are common with anilines due to their surfactant-like properties at certain pHs.[1][2]
The Salting Out Method: Add solid NaCl (brine) to the aqueous layer.[1][2] This increases the ionic strength, forcing the organic layer to separate.[1]
Filtration: Pass the emulsion through a pad of Celite.[2] The solid particles stabilizing the emulsion will be trapped, breaking the phases.[1]
Q: My yield is lower than expected after extraction. Where did the product go?A:
Incomplete Basification: Did you reach pH > 10? If the pH is 7-8, a significant portion of the aniline is still protonated (water-soluble) and won't extract into DCM.[1][2]
Aqueous Solubility: Fluoroanilines have some water solubility even as free bases.[1][2] Re-extract the aqueous waste layer with Ethyl Acetate (more polar than DCM) to recover residual product.[2]
Q: How do I quickly confirm the SM is gone without running a full HPLC?A:TLC Visualization .
Preventing oxidation of 3,5-Difluoro-2-methylaniline during storage
Technical Support Center: Stabilizing 3,5-Difluoro-2-methylaniline Welcome to the technical support guide for 3,5-Difluoro-2-methylaniline (CAS: 1092350-38-3). This resource is designed for researchers, chemists, and dru...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stabilizing 3,5-Difluoro-2-methylaniline
Welcome to the technical support guide for 3,5-Difluoro-2-methylaniline (CAS: 1092350-38-3). This resource is designed for researchers, chemists, and drug development professionals to address common challenges associated with the storage and handling of this compound, with a primary focus on preventing oxidative degradation. Our goal is to provide you with the technical expertise and practical solutions needed to ensure the integrity and purity of your material throughout its lifecycle in your lab.
Frequently Asked Questions (FAQs)
Here we address the most common initial inquiries we receive regarding the stability of 3,5-Difluoro-2-methylaniline.
Q1: My 3,5-Difluoro-2-methylaniline, which was initially a colorless or light-yellow liquid/solid, has turned dark brown. What happened?
A1: This color change is a classic indicator of oxidation.[1] Anilines, as a class of compounds, are susceptible to atmospheric oxidation. The amino group (-NH₂) on the benzene ring is an electron-donating group, which makes the ring electron-rich and thus prone to losing electrons (oxidation).[2] Exposure to oxygen in the air, especially in the presence of light or trace metal impurities, initiates a cascade of reactions that form highly colored impurities. These can include nitrosobenzenes, nitrobenzenes, azoxybenzenes, and eventually, complex polymeric materials, which are responsible for the dark discoloration.[3][4][5]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The rate of oxidation is primarily accelerated by three factors:
Atmospheric Oxygen: Direct contact with air is the main driver of oxidation.[2]
Light Exposure: UV radiation from sunlight or even ambient laboratory light can provide the activation energy needed to initiate oxidative reactions.[6][7]
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[8] Storing the material at room temperature, especially if frequently opened, will accelerate degradation compared to refrigerated storage.
Q3: Is 3,5-Difluoro-2-methylaniline still usable if it has changed color?
A3: It depends on the sensitivity of your application. For non-critical applications, a slightly discolored material might still provide the desired outcome. However, for most pharmaceutical and high-precision chemical syntheses, the presence of oxidation impurities can lead to inconsistent results, lower yields, and the formation of unwanted side products. We strongly recommend verifying the purity of any discolored material before use. If purity is compromised, the material should be purified or a fresh batch should be used.
Q4: Can I use an antioxidant to prevent the oxidation of 3,5-Difluoro-2-methylaniline?
A4: While antioxidants are used to stabilize some organic materials, their use is not a standard practice for high-purity aniline reagents in a laboratory setting. The primary reason is the potential for the antioxidant to interfere with downstream reactions or complicate purification. The preferred and most effective strategy is to prevent oxidation through proper storage and handling techniques.
Troubleshooting Guides & Proactive Protocols
This section provides in-depth, actionable guidance to prevent, identify, and remedy oxidation.
Guide 1: Proactive Storage & Handling Protocol
The most effective troubleshooting is proactive prevention. Adhering to a strict storage protocol is the single most important factor in preserving the quality of 3,5-Difluoro-2-methylaniline.
Causality: The core principle of this protocol is to create a physical and energetic barrier between the aniline and the initiators of oxidation (oxygen and light). By minimizing exposure, we drastically slow the degradation kinetics.
Caption: Workflow for receiving, storing, and handling 3,5-Difluoro-2-methylaniline.
Parameter
Recommendation
Rationale (Causality)
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces atmospheric oxygen, the primary oxidant. Argon is denser than air, making it effective at blanketing.
Temperature
2-8°C (Refrigerated)
Reduces the kinetic rate of the oxidation reaction.[8]
Light Exposure
Amber Glass Bottle, Stored in the Dark
Prevents photo-oxidation by blocking UV and visible light, which can catalyze degradation.[6][7]
Container
Tightly Sealed Glass Bottle
Prevents ingress of atmospheric oxygen and moisture. Use a cap with a PTFE liner for a secure chemical-resistant seal.
Guide 2: Assessing and Purifying Oxidized 3,5-Difluoro-2-methylaniline
If you suspect your material has oxidized, you must first assess its purity. If deemed necessary, purification can restore the compound to a usable state.
Analytical techniques are essential for quantifying the extent of degradation.
Gas Chromatography (GC): An effective method for separating the volatile parent compound from less volatile polymeric impurities. A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) can be used for sensitive detection.[6] The appearance of new, later-eluting peaks is indicative of higher molecular weight oxidation products.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is also an excellent method for purity analysis.[9] A gradient method using acetonitrile and water is typically effective for separating the parent aniline from its various oxidation products.
Vacuum distillation is the most common and effective method for purifying discolored anilines.[10]
Causality: Oxidation products are typically higher in molecular weight and have much lower vapor pressures than the parent aniline. By reducing the pressure, we can lower the boiling point of 3,5-Difluoro-2-methylaniline to a temperature where thermal degradation is minimized, allowing it to distill while the non-volatile impurities remain in the distillation flask.[10]
Preparation:
Add the discolored 3,5-Difluoro-2-methylaniline to a round-bottom flask, filling it to no more than half its volume.
Add a magnetic stir bar. Crucial: Boiling stones are not effective under vacuum; smooth boiling must be ensured by vigorous stirring to prevent bumping.[11]
Apparatus Setup:
Assemble a standard vacuum distillation apparatus. Ensure all glass joints are clean and lightly greased to ensure a good seal.
Use a short-path distillation head if available to minimize travel distance for the vapor.
Place a thermometer to correctly measure the vapor temperature.
Distillation:
Begin stirring the liquid.
Gradually apply vacuum. The pressure should be low enough to bring the boiling point into the ~70-90°C range.
Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle.
Collect the clear, colorless distillate in the receiving flask. The initial fraction may contain residual water or other volatile impurities and can be discarded.
Monitor the distillation temperature. A stable boiling point indicates the pure compound is distilling.
Completion & Storage:
Stop the distillation when the temperature begins to rise or when only a dark, tarry residue remains. Do not distill to dryness.
Allow the apparatus to cool completely before releasing the vacuum.
Immediately transfer the purified, colorless aniline to a clean, dry, amber glass bottle and store under an inert atmosphere as described in Guide 1.
Caption: Decision-making workflow for handling discolored 3,5-Difluoro-2-methylaniline.
References
Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. Available at: [Link]
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Available at: [Link]
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. National Center for Biotechnology Information. Available at: [Link]
Vacuum Distillation of Aniline. Sciencemadness Discussion Board. Available at: [Link]
Vacuum Distillation of Aniline. Texium. Available at: [Link]
Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate. Available at: [Link]
Aniline - Wikipedia. Wikipedia. Available at: [Link]
Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]
METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. U.S. Environmental Protection Agency. Available at: [Link]
Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. National Center for Biotechnology Information. Available at: [Link]
Aniline purification method. Google Patents.
Synthesis and Characterization of some Anilines Oxidative Coupling Products. Iraqi National Journal of Chemistry. Available at: [Link]
Safety Data Sheet: Aniline. Carl ROTH. Available at: [Link]
Possible oxidation products of aniline. ResearchGate. Available at: [Link]
The role of fluorine substituents in the formation of the ferroelectric nematic phase. Journal of Materials Chemistry C. Available at: [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. Available at: [Link]
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available at: [Link]
Quantification of aniline and N-methylaniline in indigo. National Center for Biotechnology Information. Available at: [Link]
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. Available at: [Link]
Preparation of phenylamine/aniline. Chemistry Stack Exchange. Available at: [Link]
Mass spectrometry fragmentation pattern of 3,5-Difluoro-2-methylaniline
Technical Guide: Mass Spectrometry Fragmentation of 3,5-Difluoro-2-methylaniline Executive Summary This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 3,5-Difluoro-2-methylani...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Mass Spectrometry Fragmentation of 3,5-Difluoro-2-methylaniline
Executive Summary
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 3,5-Difluoro-2-methylaniline (CAS 135387-17-6) .[1][2] Designed for analytical chemists and drug development professionals, it moves beyond basic spectral listing to explain the mechanistic causality of ion formation.
The analysis highlights the "Ortho-Methyl Effect" and the "Meta-Fluorine Constraint" as critical diagnostic features that differentiate this molecule from its structural isomers. Unlike isomers with fluorine ortho to the amine, 3,5-Difluoro-2-methylaniline exhibits a suppressed HF loss pathway, making the azatropylium ion formation the dominant spectral event.[1][2]
Part 1: Instrumentation & Methodology
To obtain the fragmentation data described, Electron Ionization (EI) is the preferred method over Electrospray Ionization (ESI).[3] While ESI is standard for LC-MS workflows in pharmacokinetics, it typically yields a protonated molecular ion
with minimal structural fragmentation.[1][2][3] EI, used in GC-MS, imparts sufficient internal energy (70 eV) to induce the diagnostic bond cleavages required for structural verification.[1][2]
Workflow Logic
The following diagram illustrates the decision matrix for selecting the ionization mode based on the analytical goal (Identification vs. Quantification).
Figure 1: Analytical workflow selection. EI is required to generate the fragmentation pattern discussed below.
The fragmentation of 3,5-Difluoro-2-methylaniline is governed by the stability of the aromatic ring and the specific arrangement of substituents.
The Molecular Ion (
, m/z 143):
The radical cation forms readily.[3] Due to the stability of the fluoro-aniline system, the molecular ion is expected to be abundant.
The Ortho-Methyl Effect (
, m/z 142):
Mechanism: The loss of a hydrogen atom is the most favorable process. This H is lost from the ortho-methyl group (position 2), not the amine or the ring.
Causality: This loss triggers a ring expansion, converting the benzyl-like cation into a highly stable difluoro-azatropylium ion .[1][2] This is often the Base Peak (100% relative abundance) in methylanilines.[3]
Aniline Signature (
, m/z 116):
Mechanism: A characteristic cleavage for anilines involving the loss of neutral hydrogen cyanide (HCN, 27 Da).[3]
Pathway:
.[3] This confirms the presence of the primary amine attached to the aromatic ring.
The "Meta-Fluorine" Constraint (Suppressed HF Loss):
Mechanism: In fluoroanilines, HF loss (20 Da) is usually prominent if Fluorine is ortho to the Amine (allowing H-bonding and transfer).[1][2][3]
Observation: In 3,5-Difluoro-2-methylaniline, the Fluorines are at positions 3 and 5.[1][2] The Amine is at 1.[3] There is no Fluorine ortho to the Amine .[3]
Result: The direct loss of HF from the molecular ion is kinetically disfavored compared to isomers like 2,6-difluoroaniline. Any HF loss observed likely originates from secondary fragmentation or interaction with the methyl group hydrogens.
Fragmentation Pathway Diagram
Figure 2: Mechanistic fragmentation tree.[1][2][3] The thickness of the arrow indicates the predicted relative probability of the pathway.
Part 3: Comparative Analysis (Differentiation)
Distinguishing 3,5-Difluoro-2-methylaniline from its isomers is a common challenge in synthesis verification. The key lies in the intensity of the HF loss peak (M-20) .
Methyl at pos 2 (ortho) is key for m/z 142 dominance.[1][2][3]
Diagnostic Rule:
If the mass spectrum shows a dominant m/z 142 and negligible m/z 123 , the sample is likely the 3,5-difluoro-2-methyl isomer.[2] If m/z 123 is intense, suspect an isomer with fluorine at the 2 or 6 position.
Part 4: Experimental Protocol
To replicate these results, the following GC-MS protocol is recommended. This system validates the compound's identity through retention time and spectral matching.[4]
Check the m/z 28 (Nitrogen) and m/z 32 (Oxygen) levels.[1][3] High background indicates a leak, which will suppress the formation of the m/z 142 ion by competing for charge.
Verify the m/z 69 (PFTBA) calibration peak to ensure mass accuracy is within ±0.2 Da.
References
NIST Chemistry WebBook. Standard Reference Data for Fluoroanilines and Methylanilines.[3] National Institute of Standards and Technology.[3] [Link][1][2][3]
McLafferty, F. W., & Tureček, F. (1993).[1][2][3] Interpretation of Mass Spectra. University Science Books. (Foundational text for Ortho-effect mechanisms).
Athnasios, A. K., et al. Mass Spectrometric Differentiation of Isomeric Fluoroanilines.[1][2] Journal of Mass Spectrometry.[3] (General principles of HF loss in fluoro-aromatics).
Gross, J. H. (2017).[1][2][3] Mass Spectrometry: A Textbook. Springer.[3] [Link][1][2][3]
Cost-benefit analysis of different 3,5-Difluoro-2-methylaniline synthesis routes
This guide provides a comprehensive cost-benefit analysis (CBA) and technical comparison of synthesis routes for 3,5-Difluoro-2-methylaniline (CAS: 1092350-38-3), a critical intermediate in the development of next-genera...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive cost-benefit analysis (CBA) and technical comparison of synthesis routes for 3,5-Difluoro-2-methylaniline (CAS: 1092350-38-3), a critical intermediate in the development of next-generation agrochemicals and pharmaceuticals.
Executive Summary & Strategic Analysis
Target Molecule: 3,5-Difluoro-2-methylaniline (also known as 6-Amino-2,4-difluorotoluene).
CAS Number: 1092350-38-3
Core Application: Precursor for fluoro-substituted bioactive scaffolds (e.g., kinase inhibitors, benzoylurea insecticides).
Route Comparison Matrix
Metric
Route A: Nitration of 2,4-Difluorotoluene
Route B: Direct Nitration of 3,5-Difluorotoluene
Route C: Halex Process (via 3,5-Dichlorotoluene)
Cost Efficiency
High (Cheapest SM)
Low (Expensive SM)
Medium (Cheap SM, High Process Cost)
Step Count
2 Steps
2 Steps
3-4 Steps
Regioselectivity
High (Directs to C6)
Moderate (Mixed C2/C4 isomers)
High (If purified early)
Scalability
Excellent
Good
Difficult (High T/P, Waste)
Safety Profile
Standard Nitration Risks
Standard Nitration Risks
High Risk (High T, Fluoride waste)
Recommendation:
For Industrial Scale-Up:Route A is the superior choice due to the lower cost of 2,4-difluorotoluene and favorable directing effects that minimize isomer separation efforts.
For Lab/Pilot Scale:Route B offers the shortest path if the specific starting material (3,5-difluorotoluene) is on hand, despite higher costs.
Chemical Identity & Structural Logic
Understanding the numbering is critical to selecting the correct precursor.
IUPAC Name: 3,5-Difluoro-2-methylaniline
Alternative Name: 6-Amino-2,4-difluorotoluene
Structure Analysis:
Aniline Numbering: NH₂ at 1, Methyl at 2, Fluorines at 3 and 5.
Toluene Numbering: Methyl at 1, Fluorines at 2 and 4, Amino at 6.
Note: Both names describe the same molecule . This equivalence reveals that 2,4-Difluorotoluene is a viable starting material (Route A), avoiding the more expensive 3,5-isomer.
Detailed Synthesis Protocols
Route A: Nitration of 2,4-Difluorotoluene (Optimized Industrial Route)
This route leverages the directing power of the methyl group to install the nitro group at the 6-position (ortho to methyl, meta to fluorines), which is the least deactivated position.
Workflow:
Nitration: 2,4-Difluorotoluene
6-Nitro-2,4-difluorotoluene.
Reduction: 6-Nitro-2,4-difluorotoluene
6-Amino-2,4-difluorotoluene (Target).
Step 1: Regioselective Nitration
Reagents: Mixed Acid (HNO₃ 65% / H₂SO₄ 98%).
Mechanism: Electrophilic Aromatic Substitution (EAS). The Methyl group (activator) directs ortho/para.[1] The Fluorines (deactivators) direct ortho/para.
C4 (Byproduct): Para to Me, Ortho to F, Ortho to F.
Challenge: The C4 position is sterically accessible and electronically activated (para to Me). Expect a ~60:40 or 50:50 mixture of 4-nitro:2-nitro.
Separation Protocol:
The 4-nitro isomer (more symmetrical) typically has a higher melting point. Cool the crude nitration mixture to crystallize out the 4-nitro isomer. The filtrate is enriched in the desired 2-nitro isomer .
Route C: Halex Process (via 3,5-Dichlorotoluene)
A legacy route used if fluorinated precursors are unavailable.
Workflow:
Nitration: 3,5-Dichlorotoluene
3,5-Dichloro-2-nitrotoluene.
Halex: 3,5-Dichloro-2-nitrotoluene + KF
3,5-Difluoro-2-nitrotoluene.
Reduction:
Target.
Step 2: Halex Fluorination Protocol
Reagents: Anhydrous KF (spray-dried), Phase Transfer Catalyst (Ph₄PBr), Sulfolane.
Conditions: 190°C, 12 hours, N₂ atmosphere.
Safety Note: High risk of thermal runaway. Requires Hastelloy reactors due to fluoride corrosion.
Yield: Typically 70-80%.
Cost-Benefit Analysis (CBA)
Parameter
Route A (2,4-DF Toluene)
Route B (3,5-DF Toluene)
Route C (Halex)
Raw Material Cost
Low ()
High ()
Very Low ($)
Process Cost
Low
Medium (Separation)
High (Energy/Waste)
Yield (Overall)
~75%
~35-40% (Isomer loss)
~50-60%
Waste (E-Factor)
Low
Medium
High (KF salts)
Time to Market
Fast
Fast
Slow
Visual Synthesis Pathways
Caption: Comparative synthesis pathways. Route A (Green) offers the most direct and efficient path to the target.
References
Nitration of Fluorotoluenes: Smith, K., et al. "Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite." Arkivoc, 2014.[7] Link
Halex Process: Finger, G. C., et al. "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, 1959, 81(1), 94–101.[8] Link
Target Molecule Data: PubChem Compound Summary for CID 24883118 (Related Isomers and Precursors). Link
Patent on Amination: US Patent 5965775A "Process for the preparation of 3,5-difluoroaniline" (Relevant for general amination/reduction methodologies). Link
Industrial Nitration Safety: "Nitration of 3,5-Difluorotoluene - Troubleshooting Guide." BenchChem Application Notes, 2024. Link
A Guide to the Spectroscopic Differentiation of 3,5-Difluoro-2-methylaniline and Its Synthetic Precursors
For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of chemical compounds is paramount. In the synthesis of complex molecules, such as the pharmaceutically relevant...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of chemical compounds is paramount. In the synthesis of complex molecules, such as the pharmaceutically relevant building block 3,5-Difluoro-2-methylaniline, distinguishing the final product from its precursors is a critical quality control step. This guide provides an in-depth spectroscopic comparison of 3,5-Difluoro-2-methylaniline with its key precursors, offering experimental protocols and data-driven insights to ensure synthetic success.
Introduction: The Importance of 3,5-Difluoro-2-methylaniline
3,5-Difluoro-2-methylaniline is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients. The specific substitution pattern of this aniline derivative makes it a crucial component for creating targeted molecular architectures. Consequently, a robust and reliable method for confirming its identity and purity is essential during its synthesis.
A Plausible Synthetic Pathway
A common and logical synthetic route to 3,5-Difluoro-2-methylaniline begins with 2,6-Difluorotoluene. The synthesis involves two primary transformations: electrophilic nitration, followed by the reduction of the resulting nitro group. This pathway provides two key precursors for comparison:
Precursor 1: 2,6-Difluorotoluene (The Starting Material)
Precursor 2: 2,4-Difluoro-3-nitrotoluene (The Nitrated Intermediate)
Final Product: 3,5-Difluoro-2-methylaniline
The directing effects of the substituents on the aromatic ring guide the positions of the incoming groups in each step. The methyl group is ortho-, para-directing, while the fluorine atoms are also ortho-, para-directing but deactivating. Nitration of 2,6-difluorotoluene is expected to proceed at a position influenced by these directing effects.[1]
Caption: Molecular structures of the compounds in the synthetic pathway.
Experimental Protocols for Spectroscopic Analysis
To ensure reliable and reproducible data, standardized analytical procedures are crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework and the electronic environment of the nuclei.
Protocol:
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.
Use Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
Process the data, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Protocol:
For liquid samples (like 2,6-Difluorotoluene), a small drop can be placed between two KBr or NaCl plates (neat film).
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for both liquid and solid samples.
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Identify the characteristic absorption bands for key functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.
Protocol:
Introduce a dilute solution of the sample into the mass spectrometer, typically using a Gas Chromatography (GC-MS) or a direct infusion method for Electrospray Ionization (ESI).
For GC-MS with Electron Impact (EI) ionization, use a standard 70 eV electron energy.
Acquire the mass spectrum, observing the molecular ion peak (M⁺) and the major fragment ions.
Analyze the fragmentation pattern to confirm the structure.
Comparative Spectroscopic Analysis
The transformation from the starting material to the final product is clearly marked by changes in their respective spectra.
¹H NMR Spectroscopy
The proton NMR spectra provide a clear distinction between the three compounds based on chemical shifts and splitting patterns of the aromatic protons.
Compound
Aromatic Protons (δ ppm)
Methyl Protons (δ ppm)
Other Protons (δ ppm)
2,6-Difluorotoluene
~6.8-7.2 (multiplet)
~2.3
-
2,4-Difluoro-3-nitrotoluene
~7.0-7.5 (multiplet)
~2.5
-
3,5-Difluoro-2-methylaniline
~6.3-6.6 (multiplet)
~2.1
~3.6 (broad singlet, -NH₂)
Analysis:
2,6-Difluorotoluene: The aromatic region will show complex multiplets due to proton-proton and proton-fluorine couplings.
[2] * 2,4-Difluoro-3-nitrotoluene: The introduction of the strongly electron-withdrawing nitro (-NO₂) group deshields the aromatic protons, causing them to shift downfield (to a higher ppm value) compared to the starting material.
3,5-Difluoro-2-methylaniline: The replacement of the nitro group with the electron-donating amino (-NH₂) group significantly shields the aromatic protons, causing a characteristic upfield shift. A broad singlet corresponding to the -NH₂ protons will appear, which is a key indicator of the final product.
¹³C NMR Spectroscopy
Carbon NMR further confirms the structural changes, particularly in the chemical shifts of the aromatic carbons.
Compound
Aromatic Carbons (δ ppm)
Methyl Carbon (δ ppm)
2,6-Difluorotoluene
~110-160 (with C-F coupling)
~14
2,4-Difluoro-3-nitrotoluene
~110-160 (with C-F coupling, shifts influenced by -NO₂)
~15
3,5-Difluoro-2-methylaniline
~100-165 (with C-F coupling, shifts influenced by -NH₂)
~12
Analysis:
The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is a characteristic feature in all three compounds.
The carbon attached to the -NO₂ group in the intermediate will be significantly deshielded.
Conversely, the carbon attached to the -NH₂ group in the final product will be shielded compared to the precursors. The chemical shifts of the other aromatic carbons will also be altered by the change from a strongly deactivating group (-NO₂) to a strongly activating group (-NH₂).
IR Spectroscopy
The most dramatic changes in the IR spectra are observed with the introduction and transformation of the functional groups.
In addition to the above: ~1530 and ~1350 (asymmetric and symmetric N-O stretch of -NO₂)
3,5-Difluoro-2-methylaniline
~3350-3500 (two bands for N-H stretch of primary amine), ~1620 (N-H bend), ~1200-1300 (C-F stretch)
Analysis:
The definitive spectroscopic signature for the formation of 2,4-Difluoro-3-nitrotoluene is the appearance of two strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the nitro group.
Successful reduction to 3,5-Difluoro-2-methylaniline is confirmed by the disappearance of the nitro group bands and the appearance of two characteristic medium-intensity bands in the 3350-3500 cm⁻¹ region, which are indicative of the symmetric and asymmetric N-H stretching of a primary amine.
[3][4]
Mass Spectrometry
Mass spectrometry provides the molecular weight of each compound, offering a definitive confirmation of each synthetic step.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Expected Molecular Ion (m/z)
Key Fragments
2,6-Difluorotoluene
C₇H₆F₂
128.12
128
Loss of H, F, CH₃
2,4-Difluoro-3-nitrotoluene
C₇H₅F₂NO₂
173.12
173
Loss of NO, NO₂
3,5-Difluoro-2-methylaniline
C₇H₇F₂N
143.14
143
Loss of H, HCN, CH₃
Analysis:
The molecular ion peak (M⁺) will shift from m/z 128 for the starting material to m/z 173 for the nitrated intermediate, an increase of 45 mass units, corresponding to the addition of a nitro group (NO₂) and loss of a hydrogen atom.
The subsequent reduction is confirmed by a shift of the molecular ion peak from m/z 173 to m/z 143. This corresponds to the loss of the two oxygen atoms from the nitro group and the addition of two hydrogen atoms to form the amine group (a net change of -30 mass units).
The fragmentation pattern of the nitro intermediate will show characteristic losses of NO (m/z 30) and NO₂ (m/z 46). The final aniline product will show fragmentation patterns typical of anilines, such as the loss of HCN.
Conclusion
The synthesis of 3,5-Difluoro-2-methylaniline from 2,6-Difluorotoluene can be reliably monitored and the final product unequivocally identified through a combination of standard spectroscopic techniques.
¹H NMR provides a clear picture of the changing electronic environment of the aromatic ring.
IR spectroscopy offers definitive evidence of the key functional group transformations: the appearance of strong -NO₂ stretches confirms nitration, and their subsequent replacement by characteristic N-H stretches confirms the successful reduction to the target aniline.
Mass spectrometry provides unambiguous confirmation of the molecular weight at each stage of the synthesis.
By employing these analytical methods and understanding the key spectroscopic differences outlined in this guide, researchers can proceed with confidence in the synthesis and purification of 3,5-Difluoro-2-methylaniline for its applications in drug discovery and development.
References
PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from PrepChem.com. [Link]
Google Patents. (2020). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
Google Patents. (1992). EP0497213A2 - Process for producing 3,5-difluoroaniline.
Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene. Central European Journal of Energetic Materials. [Link]
Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. [Link]
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]